molecular formula C7H14NO3P B1593576 Diethyl (1-cyanoethyl)phosphonate CAS No. 29668-61-9

Diethyl (1-cyanoethyl)phosphonate

Cat. No.: B1593576
CAS No.: 29668-61-9
M. Wt: 191.16 g/mol
InChI Key: UMLWEPGSWQNXQX-UHFFFAOYSA-N
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Description

Diethyl (1-cyanoethyl)phosphonate, also known as (1-Cyanoethyl)phosphonic acid diethyl ester, is a chemical compound with the molecular formula C7H14NO3P . It has a molecular weight of 191.16 . It is used as a reagent in various chemical reactions .


Synthesis Analysis

A novel double olefination via sequential transformation of this compound has been described in the literature . This reaction is of broad scope since R may be alkyl, aryl, or a heterocyclic group . The yield of the reaction is reported to be between 71-85% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H14NO3P . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

This compound is used as a reagent in various chemical reactions . For instance, it is used in the preparation of sphingosine phosphate receptor (S1P) agonists with N-cinnamyl-ß-alanine moiety, preparation of benzyl- and benzoyldimethylaminopyridinones as HIV-1 reverse transcriptase inhibitors, and stereoselective preparation of cyano(trifluoromethyl)pentenenitriles via alkylation, followed by elimination reaction .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 140-141°C at 11 mmHg and a density of 1.085 g/mL at 25°C . The refractive index n20/D is 1.432 (lit.) .

Scientific Research Applications

Corrosion Inhibition

Diethyl (1-cyanoethyl)phosphonate derivatives have been explored for their potential as corrosion inhibitors, particularly in industrial contexts such as steel pickling processes. Gupta et al. (2017) synthesized and studied three α-aminophosphonates, demonstrating their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. Their results showed significant inhibition efficiency, suggesting the utility of these compounds in corrosion protection applications (Gupta et al., 2017).

Synthetic Chemistry

In synthetic chemistry, this compound derivatives serve as intermediates or reagents for constructing complex molecules. Rabasso and Fadel (2014) reported on the cyclopropanation of 1,2-dibromoethylphosphonate, leading to the synthesis of β-aminocyclopropylphosphonic acid and its derivatives. This illustrates the versatility of phosphonate derivatives in synthesizing compounds with potential biological activity (Rabasso & Fadel, 2014).

Anticorrosion Properties

Further research into diethyl (phenylamino)methyl phosphonate derivatives by Moumeni et al. (2020) highlighted their structural and anticorrosion properties. This study not only synthesized these compounds but also evaluated their effectiveness as corrosion inhibitors on carbon steel in hydrochloric acid, revealing insights into their mechanism of action and the impact of chemical structure on their efficacy (Moumeni et al., 2020).

Material Science

In material science, the flame-retardant effects of diethyl vinyl phosphonate copolymers have been explored. Banks et al. (1994) copolymerized diethyl vinyl phosphonate with various monomers, finding that the resulting copolymers displayed enhanced flame retardancy compared to their homopolymer counterparts. This suggests potential applications in developing flame-resistant materials (Banks, Ebdon, & Johnson, 1994).

Environmental Chemistry

The environmental chemistry of phosphonates, including derivatives of this compound, has been the subject of study due to their use as chelating agents and scale inhibitors. Nowack (2003) provided an overview of phosphonates' environmental behavior, noting their strong interaction with surfaces and the implications for their environmental fate (Nowack, 2003).

Safety and Hazards

Diethyl (1-cyanoethyl)phosphonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is recommended .

Future Directions

Diethyl (1-cyanoethyl)phosphonate has been used in various chemical reactions and the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds is an active area of research . Its use in the synthesis of pharmaceutically relevant compounds has been reported .

Mechanism of Action

Target of Action

Diethyl (1-cyanoethyl)phosphonate is a reagent used in various biochemical reactions. It has been used in the preparation of sphingosine phosphate receptor (S1P) agonists with N-cinnamyl-ß-alanine moiety . It has also been used in the preparation of benzyl- and benzoyldimethylaminopyridinones as HIV-1 reverse transcriptase inhibitors .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it participates in the stereoselective preparation of cyano (trifluoromethyl)pentenenitriles via alkylation, followed by elimination reaction . This suggests that the compound can form bonds with its targets and induce changes in their structure.

Biochemical Pathways

Given its use in the preparation of sphingosine phosphate receptor (s1p) agonists , it can be inferred that it may influence the sphingolipid signaling pathway

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For instance, in the preparation of sphingosine phosphate receptor (S1P) agonists, it contributes to the formation of compounds that can activate S1P receptors . This can lead to various cellular responses, including cell proliferation and survival, cell migration, and cytokine and chemokine secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its density is reported to be 1.085 g/mL at 25 °C , suggesting that its physical properties can change with temperature.

Properties

IUPAC Name

2-diethoxyphosphorylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWEPGSWQNXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300175
Record name Diethyl (1-cyanoethyl)phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29668-61-9
Record name 29668-61-9
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Record name Diethyl (1-cyanoethyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (1-cyanoethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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